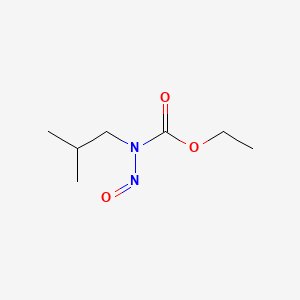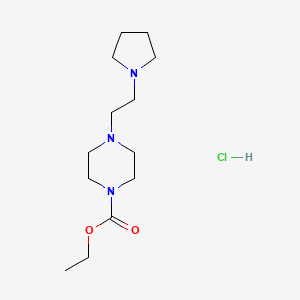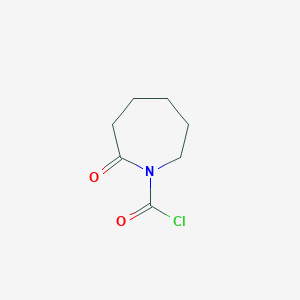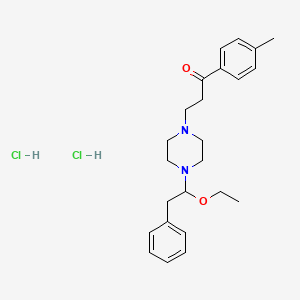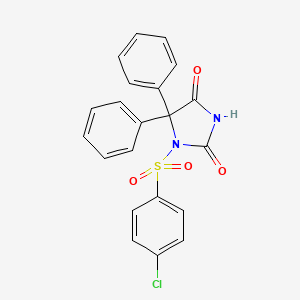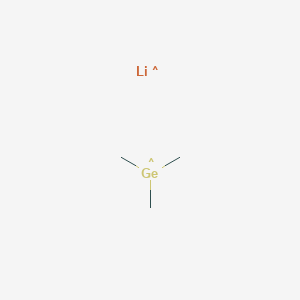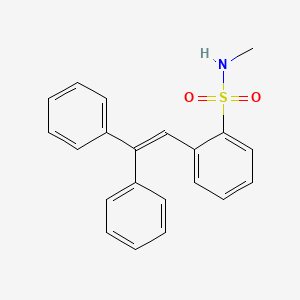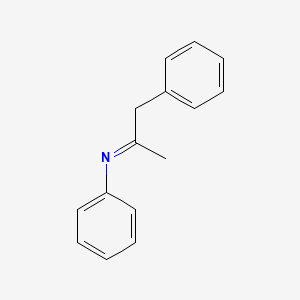
Benzenamine, N-(1-methyl-2-phenylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-(1-methyl-2-phenylethylidene)-: is an organic compound with the molecular formula C15H15N It is a derivative of benzenamine, where the hydrogen atom on the nitrogen is replaced by a 1-methyl-2-phenylethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1-methyl-2-phenylethylidene)- typically involves the condensation reaction between benzenamine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-(1-methyl-2-phenylethylidene)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification methods like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, N-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, N-(1-methyl-2-phenylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-(1-methyl-2-phenylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Benzenamine, N-(phenylmethylene)-
- Benzenamine, N-(1-phenylethylidene)-
- Benzenamine, N,N-dimethyl-
Comparison: Benzenamine, N-(1-methyl-2-phenylethylidene)- is unique due to the presence of the 1-methyl-2-phenylethylidene group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
23219-49-0 |
|---|---|
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
N,1-diphenylpropan-2-imine |
InChI |
InChI=1S/C15H15N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
Clave InChI |
GGYRMXIIUWYPNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


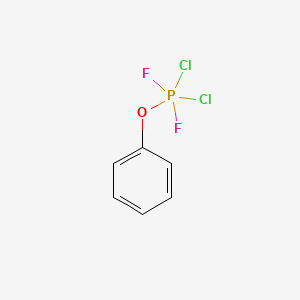
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

